N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyridin-4-yl group. A sulfanyl bridge connects the triazole to an acetamide moiety, which is further linked to a 4-bromo-2-methylphenyl group.
Properties
Molecular Formula |
C21H18BrN5O2S |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18BrN5O2S/c1-14-11-16(22)4-5-18(14)24-19(28)13-30-21-26-25-20(15-6-8-23-9-7-15)27(21)12-17-3-2-10-29-17/h2-11H,12-13H2,1H3,(H,24,28) |
InChI Key |
IYFZBTPAEGGBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan and Pyridine Rings: The furan and pyridine rings can be introduced through nucleophilic substitution reactions.
Bromo-Substituted Phenyl Ring: The bromo-substituted phenyl ring can be synthesized through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the synthesized intermediates through a sulfanyl-acetamide linkage under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or other functional groups.
Substitution: The bromo-substituted phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Compound 1 : 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()
- Key Differences : Replaces the 4-bromo-2-methylphenyl group with a 4-sulfamoylphenyl moiety.
- This may improve solubility but reduce membrane permeability .
Compound 2 : N-(4-Bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key Differences : Substitutes the furan-2-ylmethyl group with an ethyl chain.
- Impact : The ethyl group reduces steric hindrance and eliminates the furan ring’s π-system, likely diminishing interactions with aromatic binding pockets in biological targets. This could lower potency in anti-exudative assays compared to the target compound .
Anti-Exudative Activity in Triazole-Acetamide Derivatives
Studies on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (–12) reveal:
- Structure-Activity Trends : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance anti-exudative activity, while bulky substituents (e.g., ethyl) may reduce efficacy.
- In rat models, similar compounds showed 71–89% inhibition of exudation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Pharmacological and Physicochemical Properties
Melting Points and Stability
- Target Compound: No direct data, but analogues with bromo substituents (e.g., 4-bromophenyl derivatives in ) exhibit melting points >200°C, suggesting high crystallinity and stability.
- Compound 3: 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide () MP: 207.6–208.5°C; higher than ethyl-substituted analogues due to nitro group rigidity. Inference: The target compound’s bromo-methyl group may similarly elevate melting points, aiding purification but complicating formulation .
Spectral Data
Bioactivity in Disease Models
- Anti-Inflammatory Potential: Compounds with pyridinyl and furanyl groups () show activity as Orco agonists, hinting at neuromodulatory roles. The target compound’s triazole core may similarly interact with inflammatory enzymes (e.g., COX-2) .
- Anti-Exudative Efficacy : In triazole-acetamides inhibited formalin-induced edema in rats. The target compound’s bromine and furan groups may enhance this via halogen bonding and aromatic stacking .
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
